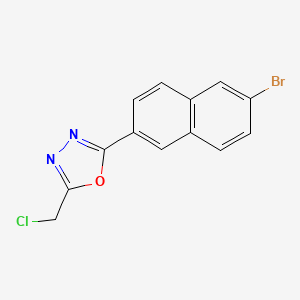![molecular formula C7H9BrF2 B1382719 5-(ブロモメチル)-1,1-ジフルオロスピロ[2.3]ヘキサン CAS No. 2091619-22-4](/img/structure/B1382719.png)
5-(ブロモメチル)-1,1-ジフルオロスピロ[2.3]ヘキサン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Bromomethyl)-1,1-difluorospiro[23]hexane is an organic compound with the molecular formula C7H10BrF2 It is a spiro compound, meaning it contains a unique bicyclic structure where two rings share a single atom
科学的研究の応用
5-(Bromomethyl)-1,1-difluorospiro[2.3]hexane has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound is investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.
Material Science: It can be used in the development of new materials with unique properties, such as polymers and coatings.
作用機序
Target of Action
Bromomethyl groups are often used in organic synthesis, particularly in suzuki-miyaura cross-coupling reactions . This suggests that the compound may interact with organoboron reagents or palladium catalysts in these reactions .
Mode of Action
In the context of suzuki-miyaura cross-coupling reactions, bromomethyl groups typically undergo oxidative addition with a palladium catalyst, forming a new pd-c bond .
Biochemical Pathways
Given its potential role in suzuki-miyaura cross-coupling reactions, it may be involved in the formation of carbon-carbon bonds, which are fundamental to many biochemical pathways .
Result of Action
In the context of suzuki-miyaura cross-coupling reactions, the compound may facilitate the formation of carbon-carbon bonds, which could have various downstream effects depending on the specific reaction context .
Action Environment
The action of 5-(Bromomethyl)-1,1-difluorospiro[2.3]hexane may be influenced by various environmental factors . For instance, the efficiency of Suzuki-Miyaura cross-coupling reactions can be affected by factors such as temperature, solvent, and the presence of a base . Further research is needed to understand how these and other environmental factors influence the action, efficacy, and stability of 5-(Bromomethyl)-1,1-difluorospiro[2.3]hexane.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Bromomethyl)-1,1-difluorospiro[2.3]hexane typically involves the reaction of a suitable precursor with bromine and fluorine sources. One common method is the bromination of a difluorinated spiro compound, followed by purification steps to isolate the desired product. The reaction conditions often include the use of solvents like dichloromethane and catalysts to facilitate the bromination process.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.
化学反応の分析
Types of Reactions
5-(Bromomethyl)-1,1-difluorospiro[2.3]hexane can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound.
類似化合物との比較
Similar Compounds
- 5-(Bromomethyl)-1-fluorospiro[2.3]hexane
- 5-(Chloromethyl)-1,1-difluorospiro[2.3]hexane
- 5-(Bromomethyl)-1,1-dichlorospiro[2.3]hexane
Uniqueness
5-(Bromomethyl)-1,1-difluorospiro[2.3]hexane is unique due to the presence of both bromine and fluorine atoms, which impart distinct reactivity and properties compared to similar compounds. The combination of these halogens in a spiro structure makes it a valuable compound for various chemical applications.
特性
IUPAC Name |
5-(bromomethyl)-2,2-difluorospiro[2.3]hexane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrF2/c8-3-5-1-6(2-5)4-7(6,9)10/h5H,1-4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNNLQVNCIURNSI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC12CC2(F)F)CBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrF2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2091619-22-4 |
Source


|
| Record name | 5-(bromomethyl)-1,1-difluorospiro[2.3]hexane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
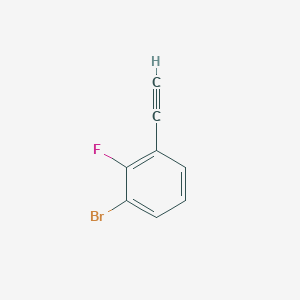
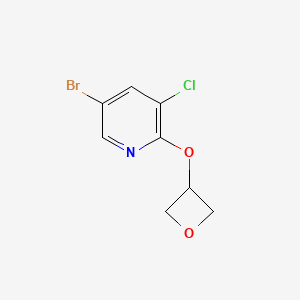
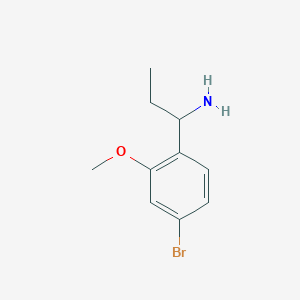
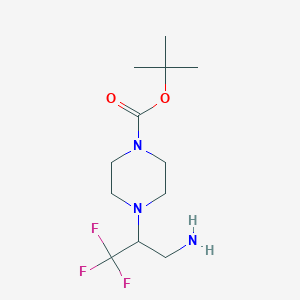
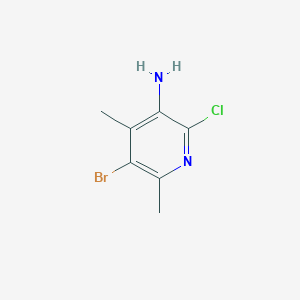
![[5-Amino-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid hydrochloride](/img/structure/B1382647.png)
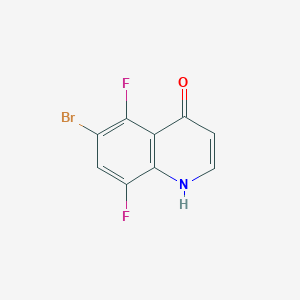
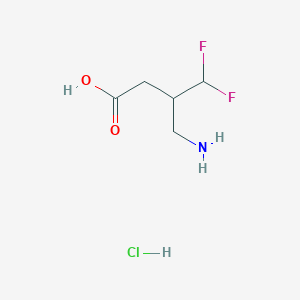
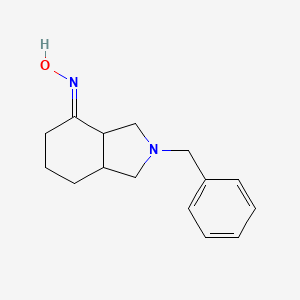
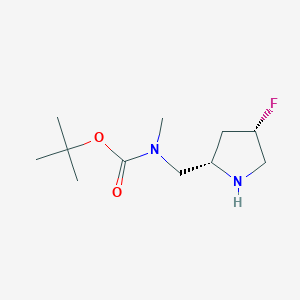
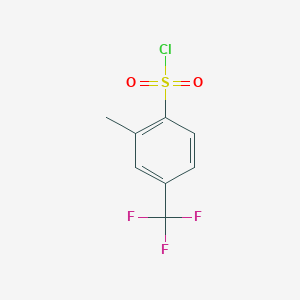
![3-[(Dimethylamino)methyl]-1,2,4-oxadiazol-5-amine hydrochloride](/img/structure/B1382657.png)
![(9-Bromo-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetic acid](/img/structure/B1382658.png)
